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Compound of Interest

Compound Name: 6-Amino-2-bromo-3-fluorophenol

Cat. No.: B597268

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical characteristics of 6-
Amino-2-bromo-3-fluorophenol, a substituted aminophenol with potential applications in
medicinal chemistry and materials science. Due to the limited availability of specific
experimental data for this compound, this guide combines known information with data from
structurally similar molecules to provide a comprehensive resource for researchers.

Chemical and Physical Properties

6-Amino-2-bromo-3-fluorophenol is a halogenated aromatic amine and phenol derivative. Its
structure, featuring an amino group, a hydroxyl group, a bromine atom, and a fluorine atom on
a benzene ring, suggests a unique combination of electronic and steric properties that make it
an interesting candidate for further investigation in drug discovery and organic synthesis.

Table 1: General and Physicochemical Properties of 6-Amino-2-bromo-3-fluorophenol
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Property Value Source
CAS Number 1257535-00-4 [1]12]
Molecular Formula CeHsBrFNO [1]
Molecular Weight 206.01 g/mol [1]
Physical Form Solid

Purity 97% [1]
Storage Temperature 2-8°C

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 6-Amino-2-bromo-3-
fluorophenol is not readily available in the public domain, a potential synthetic route can be
inferred from general methods for the synthesis of substituted aminophenols. A plausible
approach would involve the nitration of a suitable bromofluorophenol precursor, followed by the
reduction of the nitro group to an amine.

Proposed Synthetic Workflow:
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Caption: A potential synthetic pathway for 6-Amino-2-bromo-3-fluorophenol.

The reactivity of 6-Amino-2-bromo-3-fluorophenol is dictated by the interplay of its functional
groups. The amino and hydroxyl groups are activating and ortho-, para-directing for
electrophilic aromatic substitution, while the bromine and fluorine atoms are deactivating yet
ortho-, para-directing. The position of these substituents will influence the regioselectivity of
further reactions. The amino group can undergo diazotization, acylation, and alkylation, while
the phenolic hydroxyl group is amenable to etherification and esterification. The bromine atom
can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig
couplings, allowing for the introduction of diverse molecular fragments.

Spectral Characteristics

Specific spectral data for 6-Amino-2-bromo-3-fluorophenol is not currently available.
However, the expected spectral characteristics can be predicted based on the analysis of
structurally related compounds.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b597268?utm_src=pdf-body-img
https://www.benchchem.com/product/b597268?utm_src=pdf-body
https://www.benchchem.com/product/b597268?utm_src=pdf-body
https://www.benchchem.com/product/b597268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 2: Predicted Spectroscopic Data for 6-Amino-2-bromo-3-fluorophenol

Spectroscopy

Predicted Characteristic Peaks/Signals

1H NMR

Aromatic protons (6 6.0-7.5 ppm) exhibiting
splitting patterns influenced by the fluorine and
bromine substituents. Signals for the -NHz and -
OH protons, which may be broad and their
chemical shifts dependent on solvent and

concentration.

13C NMR

Six distinct signals for the aromatic carbons,
with chemical shifts influenced by the attached
functional groups. The carbon bearing the
hydroxyl group would appear downfield (& ~150-
160 ppm), while the carbon attached to the
amino group would be shielded. The C-Br and
C-F bonds will also significantly impact the
chemical shifts of the carbons they are attached
to, with the C-F bond showing characteristic

coupling.

FTIR (cm™?)

Broad O-H stretching band (~3200-3600 cm™1).
N-H stretching of the primary amine (~3300-
3500 cm™1). C-N stretching (~1250-1350 cm™1).
C-O stretching (~1200-1260 cm™1). C-Br
stretching (~500-600 cm™1). C-F stretching
(~1000-1400 cm™1). Aromatic C-H and C=C
stretching and bending vibrations in the

fingerprint region.

Mass Spectrometry (m/z)

A molecular ion peak [M]*+ at approximately 205
and an [M+2]* peak of similar intensity due to
the presence of the bromine isotopes (7°Br and
81Br). Fragmentation patterns would likely
involve the loss of the amino and hydroxyl

groups, as well as the bromine atom.
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Potential Applications in Drug Development and
Medicinal Chemistry

Aminophenol derivatives are a well-established class of compounds with a broad range of
biological activities, making them valuable scaffolds in drug discovery.

Potential Biological Activities:

» Antimicrobial Agents: Many aminophenol derivatives have demonstrated antibacterial and
antifungal properties.[3]

e Antioxidants: The phenolic hydroxyl group can act as a radical scavenger, imparting
antioxidant activity.[3]

o Cytotoxic Agents: Certain substituted aminophenols have shown promising cytotoxic effects
against various cancer cell lines.[3]

e Enzyme Inhibitors: The aminophenol scaffold can be modified to target specific enzymes.
For instance, derivatives have been explored as inhibitors of cyclooxygenase (COX)
enzymes, which are involved in inflammation.

The presence of a fluorine atom in 6-Amino-2-bromo-3-fluorophenol is particularly significant
from a medicinal chemistry perspective. Fluorine substitution can enhance metabolic stability,
improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a
drug candidate.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly linked to 6-Amino-2-bromo-3-
fluorophenol, studies on related aminophenol derivatives suggest potential interactions with
key cellular signaling cascades. For example, some aminophenols have been shown to
modulate the NF-kB signaling pathway, which plays a crucial role in inflammation and immunity.

[4]
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Caption: Potential biological activities and therapeutic outcomes of aminophenol derivatives.

Safety and Handling

Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory
irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271
(Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective
clothing/eye protection/face protection).

It is essential to handle 6-Amino-2-bromo-3-fluorophenol in a well-ventilated area, using
appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Avoid inhalation of dust and contact with skin and eyes.

Conclusion

6-Amino-2-bromo-3-fluorophenol is a unique substituted aminophenol with considerable
potential for applications in medicinal chemistry and organic synthesis. While specific
experimental data for this compound is limited, this guide provides a comprehensive overview
of its known characteristics and predicted properties based on the analysis of structurally
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related molecules. Further research is warranted to fully elucidate its chemical and biological
properties and to explore its potential as a lead compound in drug discovery programs.
Researchers are encouraged to use this guide as a foundational resource for their
investigations into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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